molecular formula C9H9N3O3 B3161967 N-Hydroxy-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetimidamide CAS No. 874764-90-6

N-Hydroxy-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetimidamide

Cat. No.: B3161967
CAS No.: 874764-90-6
M. Wt: 207.19
InChI Key: YQBLNMICYQAGMO-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetimidamide is a heterocyclic compound that features both oxazole and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminophenol with glyoxylic acid to form the benzoxazole core, followed by further functionalization to introduce the hydroxy and acetimidamide groups .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to form dihydro derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Hydroxy-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetimidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetimidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is facilitated by the hydroxy and acetimidamide groups, which can form hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetimidamide is unique due to the presence of both hydroxy and acetimidamide groups, which enhance its ability to interact with biological targets and undergo various chemical reactions. This makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N'-hydroxy-2-(2-oxo-1,3-benzoxazol-3-yl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c10-8(11-14)5-12-6-3-1-2-4-7(6)15-9(12)13/h1-4,14H,5H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBLNMICYQAGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N(C(=O)O2)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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